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Compound Name: Ptca
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of various drug-eluting

stents (DES), focusing on key safety and efficacy outcomes from pivotal clinical trials. The data

presented is intended to support researchers, scientists, and drug development professionals

in understanding the landscape of DES technology and its clinical implications.

Comparative Efficacy and Safety of Drug-Eluting
Stents
The following tables summarize the clinical outcomes from major randomized controlled trials

(RCTs) and post-market approval studies for different types of drug-eluting stents. The primary

endpoints typically include Major Adverse Cardiac Events (MACE), a composite of cardiac

death, myocardial infarction (MI), and target lesion revascularization (TLR); Target Lesion

Failure (TLF), a composite of cardiac death, target vessel MI, and clinically indicated TLR; and

Stent Thrombosis (ST).

Everolimus-Eluting Stents (EES) vs. Sirolimus-Eluting
Stents (SES)
Everolimus and sirolimus are both mTOR inhibitors that have demonstrated efficacy in

preventing in-stent restenosis. The following table compares the long-term clinical outcomes of

EES and SES from the SORT OUT IV trial.
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Clinical
Outcome

Everolim
us-
Eluting
Stent
(EES)

Sirolimus
-Eluting
Stent
(SES)

Hazard
Ratio
(95% CI)

p-value Trial Follow-up

MACE 14.0% 17.4%
0.80 (0.66 -

0.97)
0.02

SORT

OUT IV[1]
5 Years

Definite

Stent

Thrombosi

s

0.4% 2.0%
0.18 (0.07 -

0.46)
<0.001

SORT

OUT IV[1]
5 Years

Very Late

Definite ST

(>1 year)

0.2% 1.4%
0.16 (0.05 -

0.53)
<0.001

SORT

OUT IV[1]
5 Years

Target

Lesion

Revascular

ization

4.3% 5.0% - 0.34 RESET[2] 1 Year

Zotarolimus-Eluting Stents (ZES) vs. Everolimus-Eluting
Stents (EES)
The RESOLUTE All Comers trial compared the performance of a zotarolimus-eluting stent with

an everolimus-eluting stent in a broad patient population.
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Clinical
Outcome

Zotarolimus
-Eluting
Stent (ZES)

Everolimus-
Eluting
Stent (EES)

p-value Trial Follow-up

Target Lesion

Failure (TLF)
17.0% 16.2% 0.61

RESOLUTE

All Comers[3]
5 Years

Patient-

Oriented

Composite

Endpoint

35.3% 32.0% 0.11
RESOLUTE

All Comers[3]
5 Years

Definite/Prob

able Stent

Thrombosis

2.8% 1.8% 0.12
RESOLUTE

All Comers[3]
5 Years

Target Lesion

Revasculariz

ation

3.9% 3.4% 0.50
RESOLUTE

All Comers[4]
1 Year

Biodegradable Polymer DES vs. Permanent Polymer
DES
The ISAR-TEST 4 trial investigated whether biodegradable polymer stents offer improved long-

term outcomes compared to permanent polymer stents.
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Clinical
Outcome

Biodegra
dable
Polymer
DES

Permane
nt
Polymer
DES

Hazard
Ratio
(95% CI)

p-value Trial Follow-up

Primary

Endpoint

(MACE)

20.1% 20.9%
0.95 (0.80 -

1.13)
0.59

ISAR-

TEST 4[5]
3 Years

Definite/Pr

obable

Stent

Thrombosi

s

1.2% 1.7%
0.71 (0.37 -

1.39)
0.32

ISAR-

TEST 4[5]
3 Years

Paclitaxel-Eluting Stents (PES) vs. Other DES
The SYNTAX trial compared PCI with a first-generation paclitaxel-eluting stent to coronary

artery bypass grafting (CABG) in patients with complex coronary artery disease. The data

below is for the PCI arm.
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Clinical
Outcome

PCI with
Paclitaxel
-Eluting
Stent

CABG
Hazard
Ratio
(95% CI)

p-value Trial Follow-up

MACCE

(All

Patients)

37.5% 24.2% - <0.001 SYNTAX[6] 5 Years

MACCE

(Left Main

Disease)

36.9% 31.0%
1.23 (0.95 -

1.59)
0.12 SYNTAX[5] 5 Years

Death/Stro

ke/MI (3-

Vessel

Disease)

22.0% 14.0% - <0.001 SYNTAX[6] 5 Years

Repeat

Revascular

ization

(Left Main

Disease)

26.7% 15.5%
1.82 (1.28 -

2.57)
<0.01 SYNTAX[5] 5 Years

Stent

Thrombosi

s (Staged

PCI)

10.9% - - 0.005 SYNTAX[7] 5 Years

Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the critical appraisal of clinical trial data. This section

outlines the experimental protocols for the key trials cited in this guide.

SORT OUT IV (Scandinavian Organization for
Randomized Trials with Clinical Outcome IV)

Study Design: A prospective, multicenter, randomized, open-label, non-inferiority trial.
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Patient Population: Patients with coronary artery disease undergoing percutaneous coronary

intervention. The trial had few exclusion criteria, enrolling a broad "all-comers" population.

Inclusion Criteria: Patients aged >18 years with chronic stable angina or acute coronary

syndromes.

Exclusion Criteria: Patients with a life expectancy of less than 1 year.

Intervention: Randomization to either an everolimus-eluting stent (Xience V) or a sirolimus-

eluting stent (Cypher).

Primary Endpoint: A composite of major adverse cardiac events (MACE), including cardiac

death, myocardial infarction, and target vessel revascularization at 9 months.[1]

Secondary Endpoints: The individual components of the primary endpoint and stent

thrombosis.

Statistical Analysis: The primary analysis was a non-inferiority comparison of the two stents

for the primary endpoint. Time-to-event data were analyzed using Kaplan-Meier methods

and Cox proportional hazards models.

RESOLUTE All Comers
Study Design: A prospective, multicenter, randomized, two-arm, open-label, non-inferiority

trial.[3]

Patient Population: "All-comers" with stable coronary artery disease or acute coronary

syndromes requiring revascularization.[4]

Inclusion Criteria: Patients with at least one coronary lesion with >50% stenosis in a vessel

of 2.25-4.0 mm in diameter.[8]

Exclusion Criteria: Known intolerance to study medications, planned surgery within 6

months, or pregnancy.[4]

Intervention: Randomization to either a zotarolimus-eluting stent (Resolute) or an

everolimus-eluting stent (Xience V).[4]
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Primary Endpoint: Target lesion failure (TLF), a composite of cardiac death, target vessel

myocardial infarction, or clinically indicated target lesion revascularization at 12 months.[4]

Secondary Endpoints: The individual components of the primary endpoint, a patient-oriented

composite endpoint (all-cause death, any myocardial infarction, any revascularization), and

stent thrombosis.[3]

Statistical Analysis: The primary analysis was a non-inferiority comparison. Time-to-event

data were analyzed using the Kaplan-Meier method, and groups were compared with the

log-rank test.

ISAR-TEST 4 (Intracoronary Stenting and Angiographic
Results: Test Efficacy of 3 Limus-Eluting Stents 4)

Study Design: A prospective, randomized, open-label, active-controlled trial.[5]

Patient Population: Patients with stable coronary disease or acute coronary syndromes

undergoing DES implantation in de novo native-vessel coronary lesions.[5]

Inclusion Criteria: Patients with ischemic symptoms or evidence of myocardial ischemia in

the presence of ≥50% de novo stenosis in native coronary vessels.

Exclusion Criteria: Patients with a target lesion in the left main stem or in cardiogenic shock.

Intervention: Patients were randomly assigned to treatment with a biodegradable polymer

sirolimus-eluting stent or a permanent polymer DES (either sirolimus-eluting Cypher or

everolimus-eluting Xience).[5]

Primary Endpoint: A composite of cardiac death, myocardial infarction related to the target

vessel, or target lesion revascularization at 1 year.[5]

Secondary Endpoints: Individual components of the primary endpoint and stent thrombosis.

Statistical Analysis: The study was designed to assess the non-inferiority of the

biodegradable polymer DES compared with the permanent polymer DES.
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SYNTAX (Synergy between PCI with Taxus and Cardiac
Surgery)

Study Design: A prospective, multicenter, multinational, randomized, controlled "all-comers"

trial.[9]

Patient Population: Patients with de novo three-vessel disease (3VD) and/or left main

coronary artery disease.[9]

Inclusion Criteria: Patients with angina or asymptomatic myocardial ischemia deemed

suitable for revascularization by either PCI or CABG.[10]

Exclusion Criteria: Patients not considered suitable for both treatment options.

Intervention: Randomization to either percutaneous coronary intervention (PCI) with the

paclitaxel-eluting TAXUS Express stent or coronary artery bypass grafting (CABG).[5]

Primary Endpoint: Major adverse cardiac and cerebrovascular events (MACCE), a

composite of all-cause death, stroke, myocardial infarction, or repeat revascularization at 12

months.[10]

Secondary Endpoints: The individual components of the primary endpoint.

Statistical Analysis: The study used a non-inferiority design to compare PCI with CABG.

Visualizing Trial Workflows and Logical
Relationships
The following diagrams illustrate the experimental workflows of the key clinical trials discussed

in this guide, providing a visual representation of the patient journey and key decision points.
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Patient Enrollment
(All-Comers with CAD)

Randomization (1:1)

Everolimus-Eluting Stent
(Xience V)

 

Sirolimus-Eluting Stent
(Cypher)

 

Clinical Follow-up
(9 months, 1, 3, 5 years)

Primary Endpoint Analysis:
MACE at 9 months

Secondary Endpoint Analysis:
Stent Thrombosis, etc.
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SORT OUT IV Trial Workflow
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Patient Enrollment
(All-Comers with CAD)

Randomization (1:1)

Zotarolimus-Eluting Stent
(Resolute)

 

Everolimus-Eluting Stent
(Xience V)

 

Clinical Follow-up
(1, 2, 3, 4, 5 years)

Primary Endpoint Analysis:
TLF at 12 months

Secondary Endpoint Analysis:
POCE, Stent Thrombosis, etc.
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Patient Enrollment
(Stable CAD or ACS)

Randomization

Biodegradable Polymer DES
(Sirolimus-Eluting)

Permanent Polymer DES

Clinical Follow-up
(1 and 3 years)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26047993/
https://pubmed.ncbi.nlm.nih.gov/26047993/
https://www.acc.org/latest-in-cardiology/clinical-trials/2012/03/21/14/38/resolute-all-comers
https://www.ahajournals.org/doi/10.1161/circulationaha.113.006689
https://www.ctsnet.org/jans/final-5-year-results-syntax-rct-cabg-vs-pci
https://eurointervention.pcronline.com/article/five-year-outcomes-of-staged-percutaneous-coronary-intervention-in-the-syntax-study
https://eurointervention.pcronline.com/article/long-term-outcomes-after-resolute-zotarolimus-eluting-stent-implantation-in-patients-with-st-segment-elevation-acute-myocardial-infarction-insights-from-the-resolute-all-comers-trial-and-the-resolute-global-clinical-trial-program
https://pmc.ncbi.nlm.nih.gov/articles/PMC3727438/
https://www.ahajournals.org/doi/10.1161/CIRCINTERVENTIONS.109.882670
https://www.benchchem.com/product/b1218239#clinical-trial-outcomes-for-different-types-of-drug-eluting-stents
https://www.benchchem.com/product/b1218239#clinical-trial-outcomes-for-different-types-of-drug-eluting-stents
https://www.benchchem.com/product/b1218239#clinical-trial-outcomes-for-different-types-of-drug-eluting-stents
https://www.benchchem.com/product/b1218239#clinical-trial-outcomes-for-different-types-of-drug-eluting-stents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1218239?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

